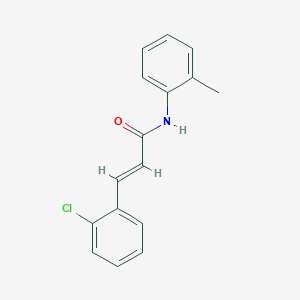![molecular formula C17H17F3N4O3 B5517223 N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-5-methylisoxazole-4-carboxamide](/img/structure/B5517223.png)
N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-5-methylisoxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C17H17F3N4O3 and its molecular weight is 382.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.12527490 g/mol and the complexity rating of the compound is 534. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Inhibition of Dihydroorotate Dehydrogenase
The research conducted by Knecht and Löffler (1998) explores the inhibition of dihydroorotate dehydrogenase by isoxazol derivatives including leflunomide and its metabolites. This enzyme is critical for pyrimidine synthesis, which is essential for DNA replication and cell proliferation, particularly in rapidly dividing cells such as those of the immune system. The study underscores the potential of isoxazol derivatives in modulating immune responses and their application in treating autoimmune diseases through the selective inhibition of human and rat dihydroorotate dehydrogenase. The differential susceptibility between human and rat cells to these inhibitors suggests a species-specific therapeutic window that could be exploited in clinical settings (Knecht & Löffler, 1998).
Novel Synthesis Techniques
Giustiniano et al. (2016) reported an efficient synthesis method for pharmaceutically relevant 1-arylindazole-3-carboxamides. This synthesis involves a strategic reaction sequence leading to a chemoselective Buchwald–Hartwig intramolecular cyclization. The innovative approach enhances the accessibility of indazole derivatives, potentially expanding the chemical space for the development of new therapeutic agents. This method demonstrates the versatility of indazole and isoxazole compounds in medicinal chemistry by providing a novel synthetic pathway that could facilitate the exploration of their biological activities (Giustiniano, Mercalli, Novellino, & Tron, 2016).
Antifungal Activity
The study by Du et al. (2015) focuses on the antifungal properties of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides. These compounds, including analogs of the specified chemical structure, have been tested against various phytopathogenic fungi, demonstrating significant antifungal activities. This research suggests the potential of these compounds in agricultural applications to protect crops against fungal infections. The molecular docking studies provide insights into the mode of action of these compounds, indicating the importance of the carbonyl oxygen atom in forming hydrogen bonds with specific residues of the target enzyme, succinate dehydrogenase (Du et al., 2015).
Eigenschaften
IUPAC Name |
5-methyl-N-[6-propan-2-yloxy-1-(2,2,2-trifluoroethyl)indazol-3-yl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O3/c1-9(2)26-11-4-5-12-14(6-11)24(8-17(18,19)20)23-15(12)22-16(25)13-7-21-27-10(13)3/h4-7,9H,8H2,1-3H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGDAXZINIFLSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=NN(C3=C2C=CC(=C3)OC(C)C)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-methoxyphenyl)-N'-{[5-(4-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5517158.png)
![2-[(4-Bromobenzyl)sulfanyl]-4,6-dimethylpyrimidine](/img/structure/B5517178.png)
![6-(3-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5517192.png)
![2-(4-fluorophenyl)-6-[rel-(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-ylcarbonyl]imidazo[1,2-a]pyridine dihydrochloride](/img/structure/B5517202.png)
![methyl 2-amino-1-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5517214.png)
![1-(5-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]carbonyl}-2-thienyl)ethanone](/img/structure/B5517229.png)

![4-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5517244.png)

![(1R,7S)-3-(2-methoxyethyl)-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide](/img/structure/B5517260.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5517261.png)

![(1S*,5R*)-3-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5517269.png)
